2-(苄氧基)-4-氟基苯甲腈

描述

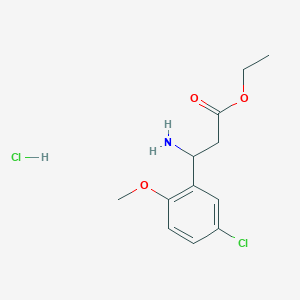

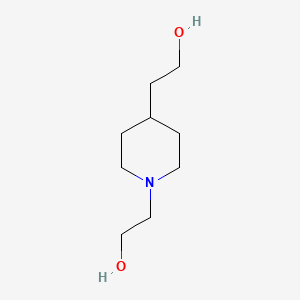

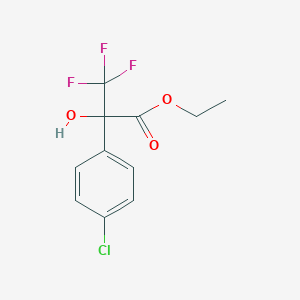

“2-(Benzyloxy)-4-fluorobenzonitrile” is likely a compound that contains a benzene ring with a benzyloxy group (a benzyl group attached to an oxygen atom) and a fluorine atom attached to it. The nitrile group (-CN) indicates the presence of a carbon triple-bonded to a nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a benzyloxy group. The fluorine could be introduced via electrophilic aromatic substitution, and the nitrile group could be added via a suitable cyanation reaction .Molecular Structure Analysis

The molecular structure would be based on a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The benzyloxy, fluorine, and nitrile groups would be attached to the ring .Chemical Reactions Analysis

The compound could undergo various reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors influencing these properties would include the presence and position of the functional groups, the electronegativity of the fluorine atom, and the polarity of the molecule .科学研究应用

合成和化学性质

可回收的含氟合成:已经开发出一种含氟合成路线,包括微波辅助合成,用于从 2-氟基苯甲腈开始合成 3-氨基-1,2-苯并异恶唑和 4-氨基-1H-2,3-苯并恶嗪等化合物。该工艺允许轻松分离产品和回收含氟酮以重复使用 (Ang 等人,2013)。

芳香族聚酰胺的形成:2-(苄氧基)-4-氟基苯甲腈衍生物在合成具有柔性主链醚键的芳香族聚酰胺中发挥作用。这些聚酰胺在极性溶剂中显示出良好的溶解性并表现出高热稳定性,使其适用于各种工业应用 (Hsiao 等人,2000)。

芳基化的试剂:芳香族碳腈(包括氟基苯甲腈)的自由基阴离子充当芳基化其他苯甲腈的试剂。这一过程促进了氰基联苯等化合物的产生,并在开发新的氟代氰基联芳烃中具有潜在应用 (Peshkov 等人,2019)。

结构和电子性质:对单氟基苯甲腈(包括 2-氟基苯甲腈)的研究提供了对其能量、结构和电子性质的见解。这些信息对于了解它们的反应性和在各种化学合成中的潜在应用至关重要 (Ribeiro da Silva 等人,2012)。

医学影像和诊断

心肌灌注显像:2-(苄氧基)-4-氟基苯甲腈的衍生物已被研究为 PET 扫描中潜在的心肌灌注显像 (MPI) 剂。这些衍生物显示出有希望的特性,例如高心脏摄取和低背景摄取,使其适用于心脏成像 (Mou 等人,2012)。

淀粉样蛋白-β 成像:由 2-(苄氧基)-4-氟基苯甲腈合成的氟代苯并恶唑衍生物已显示出作为淀粉样蛋白-β 探针的潜力,这与阿尔茨海默病的诊断有关 (Shimadzu 等人,2004)。

作用机制

安全和危害

未来方向

属性

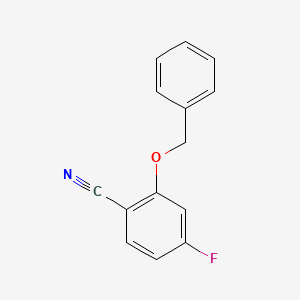

IUPAC Name |

4-fluoro-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLSENJRQRASDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3142315.png)

![5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B3142342.png)